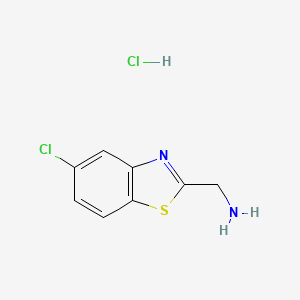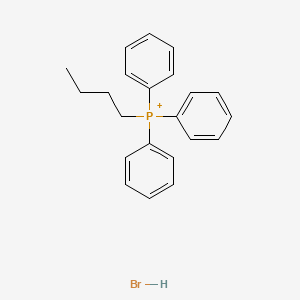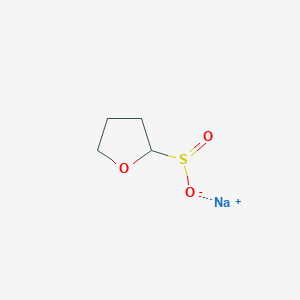
Sodium tetrahydrofuran-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrofuran-2-sulfinate typically involves the reaction of tetrahydrofuran with sulfur dioxide and a base, followed by the addition of sodium hydroxide. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: On an industrial scale, the production of sodium sulfinates, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. These methods often involve the use of specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetrahydrofuran-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Sodium tetrahydrofuran-2-sulfinate has found applications in several scientific research areas:
Mécanisme D'action
The mechanism by which sodium tetrahydrofuran-2-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Compared to these similar compounds, sodium tetrahydrofuran-2-sulfinate offers unique reactivity due to the presence of the tetrahydrofuran ring. This structural feature allows for the formation of more complex and diverse organosulfur compounds, making it a valuable reagent in synthetic chemistry .
Propriétés
Formule moléculaire |
C4H7NaO3S |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
sodium;oxolane-2-sulfinate |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-2-1-3-7-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
SPJKLIJJVAVLFF-UHFFFAOYSA-M |
SMILES canonique |
C1CC(OC1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)
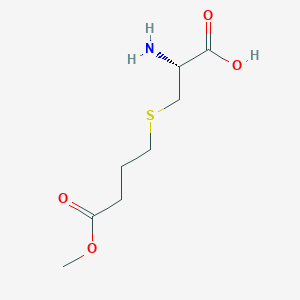
![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)
![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

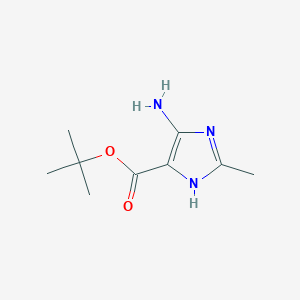
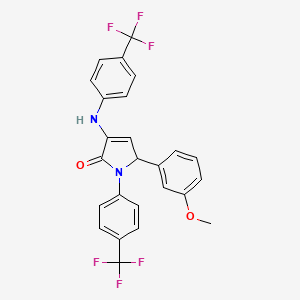
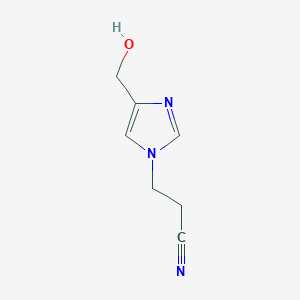
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)

